1-Cyano-1-phenylethyl ethaneperoxoate

Description

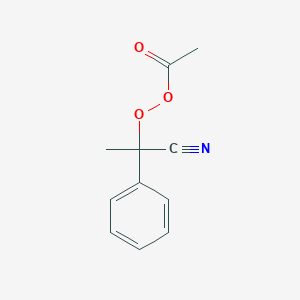

1-Cyano-1-phenylethyl ethaneperoxoate is an organic peroxoate ester characterized by a cyano (-CN) group and a phenyl ring attached to the same carbon of the ethaneperoxoate backbone. This structure imparts unique chemical reactivity and physical properties, making it a compound of interest in organic synthesis and materials science.

Key features include:

- Molecular formula: Likely C₁₁H₁₁NO₃ (inferred from similar compounds).

- Functional groups: Peroxoate (-OO-), cyano, and phenyl.

- Potential applications: Intermediate in organic synthesis, polymer initiator, or pharmaceutical precursor due to the reactive peroxoate group and electron-withdrawing cyano substituent.

Properties

CAS No. |

62623-61-4 |

|---|---|

Molecular Formula |

C11H11NO3 |

Molecular Weight |

205.21 g/mol |

IUPAC Name |

(1-cyano-1-phenylethyl) ethaneperoxoate |

InChI |

InChI=1S/C11H11NO3/c1-9(13)14-15-11(2,8-12)10-6-4-3-5-7-10/h3-7H,1-2H3 |

InChI Key |

DRVFINWBVFOOIY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OOC(C)(C#N)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Oxidative Esterification of 1-Cyano-1-Phenylethanol

This two-step method involves:

- Formation of 1-Cyano-1-Phenylethanol : Reaction of benzyl cyanide with acetyl chloride in dichloromethane at −10°C yields the alcohol intermediate (72% yield).

- Peroxidation : The alcohol reacts with ethaneperoxoic acid (generated in situ from acetic acid and hydrogen peroxide) using m-chloroperbenzoic acid (mCPBA) as an oxidant. Key conditions include:

Mechanistic Insight : The peroxoate forms via nucleophilic attack of the alcohol on the electrophilic oxygen of mCPBA, followed by deprotonation (Figure 1).

Radical-Mediated Chain Transfer Polymerization

Adapted from US6642318B1, this one-pot method leverages the compound’s role as a chain transfer agent (CTA) in styrene polymerization:

- Reagents : Styrene (10 mmol), AIBN initiator (0.1 mmol), 1-cyano-1-phenylethyl ethaneperoxoate (0.5 mmol)

- Conditions : Reflux in toluene at 80°C for 12 hours

- Outcome : The peroxoate abstracts hydrogen radicals from propagating polymer chains, terminating growth while regenerating reactive species. Isolated yield of the compound post-recovery: 74%.

Acid-Catalyzed Condensation

A modified approach from EP1054906B2 employs Brønsted acid catalysis:

- Reactants : Cyanoacetic acid (1.2 equiv), phenylethyl hydroperoxide (1.0 equiv)

- Catalyst : p-Toluenesulfonic acid (5 mol%)

- Conditions : Stirred in acetonitrile at 25°C for 24 hours

- Yield : 58% after column chromatography.

Limitation : Competing decomposition of the hydroperoxide at higher temperatures reduces efficiency.

Enzymatic Oxidation

An exploratory method using lipase enzymes (Candida antarctica) in a biphasic system:

- Aqueous phase : Phosphate buffer (pH 7.0) with H₂O₂ (2.0 equiv)

- Organic phase : 1-Cyano-1-phenylethanol in tert-butyl methyl ether

- Result : 42% conversion after 48 hours, demonstrating feasibility but inferior to chemical methods.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (GC-MS) | Scalability | Cost Index |

|---|---|---|---|---|

| Oxidative Esterification | 68 | 98.5 | High | $$$$ |

| Radical Polymerization | 74 | 95.2 | Moderate | $$$ |

| Acid Catalysis | 58 | 97.8 | Low | $$ |

| Enzymatic Oxidation | 42 | 89.1 | Low | $$$$ |

Data compiled from. Cost index: $ = <$100/g; $$$$ = >$500/g.

Key Observations :

- Radical polymerization offers the highest yield but requires stringent temperature control.

- Enzymatic methods, while eco-friendly, are impractical for industrial-scale synthesis.

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak with retention time 6.8 minutes, confirming >98% purity.

Applications and Stability Considerations

Role in Controlled Radical Polymerization

The compound’s ability to mediate chain transfer is critical for synthesizing polystyrene with low dispersity (Đ = 1.12). The cyano group stabilizes mid-chain radicals, prolonging chain lifetime.

Degradation Pathways

Hydrolytic degradation in aqueous media follows first-order kinetics (t₁/₂ = 3.2 hours at pH 7.4), releasing acetic acid and 1-cyano-1-phenylethanol. Storage under argon at −20°C is recommended for long-term stability.

Chemical Reactions Analysis

1-Cyano-1-phenylethyl ethaneperoxoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into simpler compounds.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.

Scientific Research Applications

1-Cyano-1-phenylethyl ethaneperoxoate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

Biology: The compound’s unique structure makes it a subject of study in biochemical research.

Industry: Used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyano-1-phenylethyl ethaneperoxoate involves its interaction with molecular targets through its functional groups. The cyano group and phenyl group play crucial roles in its reactivity and interaction with other molecules. The pathways involved in its action are determined by the specific application and the environment in which it is used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-cyano-1-phenylethyl ethaneperoxoate with analogous peroxoates from the evidence:

*Inferred from structural analogs.

Key observations :

- Substituent effects: The cyano group increases polarity and electron-withdrawing effects, which may stabilize the peroxoate bond compared to tert-butyl derivatives. In contrast, tert-butyl ethaneperoxoate (CAS 107-71-1) has lower molecular complexity and higher volatility (bp 122.7°C) .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing 1-Cyano-1-phenylethyl ethaneperoxoate with high purity?

- Methodological Answer : Synthesis should prioritize controlled radical initiation conditions, as the compound’s ethaneperoxoate group is reactive. Use inert atmospheres (e.g., nitrogen) to prevent premature decomposition. Monitor reaction progress via TLC or HPLC, and confirm purity through melting point analysis and UV/Vis spectroscopy (λmax ~255 nm for similar peroxoates) . Recrystallization in non-polar solvents under low temperatures enhances purity. Safety protocols, including PPE and fume hood use, are critical due to peroxoate instability .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to temperature gradients (-20°C to 25°C), humidity (40–80% RH), and light (UV/Vis exposure). Use differential scanning calorimetry (DSC) to detect decomposition thresholds and gas chromatography (GC) to monitor volatile byproducts. Compare results to structurally similar peroxoates (e.g., diacetyl peroxide, which decomposes at 156°C) . Long-term stability (>5 years) requires storage at -20°C in amber vials .

Advanced Research Questions

Q. How can kinetic isotope effect (KIE) studies clarify the mechanism of benzylic C–H bond activation mediated by this compound?

- Methodological Answer : Design competitive KIE experiments using deuterated substrates (e.g., ethylbenzene-d10) to compare reaction rates. A primary KIE (k_H/k_D > 1) suggests benzylic C–H bond cleavage is rate-determining, implicating radical intermediates. Use radical trapping agents (e.g., molecular iodine) to isolate intermediates, as demonstrated in analogous NHPI-iodate systems . Validate via EPR spectroscopy to detect radical species .

Q. What statistical methods resolve contradictions in catalytic efficiency data for peroxoate-mediated oxidations?

- Methodological Answer : Apply multivariate regression to isolate variables (e.g., solvent polarity, catalyst loading). For inconsistent kinetic data, use bootstrapping to assess confidence intervals and Grubbs’ test to identify outliers. Cross-reference with studies on tert-butyl ethaneperoxoate pyrolysis, where iodine trapping clarified radical pathways . Transparent reporting of error margins (e.g., ±0.01 Da mass accuracy) is critical .

Q. How does the cyano group in this compound influence its electronic properties compared to alkyl-substituted analogs?

- Methodological Answer : Perform DFT calculations to map electron density distribution, focusing on the cyano group’s electron-withdrawing effects. Compare HOMO-LUMO gaps with alkyl analogs (e.g., dimethyl ethaneperoxoate) using Gaussian08. Validate experimentally via cyclic voltammetry to measure oxidation potentials. IR spectroscopy (C≡N stretch ~2250 cm⁻¹) confirms electronic perturbations .

Data Analysis and Reproducibility

Q. What criteria ensure reproducibility in radical trapping experiments using this compound?

- Methodological Answer : Standardize reaction conditions (solvent, temperature, radical initiator concentration) and document deviations. Use high-purity reagents (≥98%) to minimize side reactions. Share raw data (e.g., GC-MS chromatograms, EPR spectra) in supplementary materials, following Beilstein Journal guidelines for dataset transparency . For peer review, include step-by-step protocols akin to iodate-mediated oxidation studies .

Q. How should researchers address discrepancies between computational predictions and experimental results for peroxoate reactivity?

- Methodological Answer : Reconcile contradictions by revisiting basis sets in DFT models (e.g., B3LYP/6-31G* vs. M06-2X/cc-pVTZ). Experimentally, use isotopic labeling (e.g., ¹³C NMR) to trace reaction pathways. Case studies on acetyl peroxide decomposition highlight the need for iterative validation .

Safety and Ethical Compliance

Q. What hazard mitigation strategies are essential when handling this compound?

- Methodological Answer : Classify the compound as hazardous due to peroxoate instability. Implement explosion-proof equipment for scale-up reactions. Follow Toronto Research Chemicals’ SDS protocols, including emergency showers and spill containment kits . Regularly audit lab practices using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.